(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one
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Overview
Description
(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a benzofuran core with various functional groups, including an azepane ring, a hydroxy group, and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions.
Attachment of the Thiophene Ring: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
Final Functionalization: Hydroxylation and other functional group modifications can be carried out under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.
Substitution: The azepane and thiophene rings can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzofuranone, while reduction could produce a benzofuranol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, benzofuran derivatives are often studied for their potential as pharmaceuticals. This compound might exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its interactions with biological targets such as enzymes or receptors could lead to the development of new treatments for diseases.
Industry
Industrially, the compound might be used in the synthesis of materials with specific properties, such as polymers or dyes. Its functional groups allow for modifications that can enhance material performance.
Mechanism of Action
The mechanism of action of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, preventing substrate conversion.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its biological activity.
Azepane Derivatives: Compounds with similar ring structures, often studied for their pharmacological properties.
Thiophene Derivatives: Known for their electronic properties and use in materials science.
Uniqueness
What sets (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one apart is its combination of functional groups, which can confer unique biological and chemical properties. The presence of the azepane ring, hydroxy group, and thiophene ring in a single molecule allows for diverse interactions and applications.
Properties
IUPAC Name |
(2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c22-17-8-7-15-19(23)18(12-14-6-5-11-25-14)24-20(15)16(17)13-21-9-3-1-2-4-10-21/h5-8,11-12,22H,1-4,9-10,13H2/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMRVNMFLOGQHF-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CS4)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CS4)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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